molecular formula C9H10O4 B13458455 2-(2H3)methoxy-6-methoxybenzoicacid CAS No. 1608095-20-0

2-(2H3)methoxy-6-methoxybenzoicacid

Cat. No.: B13458455
CAS No.: 1608095-20-0
M. Wt: 185.19 g/mol
InChI Key: MBIZFBDREVRUHY-FIBGUPNXSA-N
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Description

2-(2H3)methoxy-6-methoxybenzoicacid is a compound with the molecular formula C9H10O3. It is a derivative of benzoic acid, characterized by the presence of methoxy groups at the 2 and 6 positions on the benzene ring.

Properties

CAS No.

1608095-20-0

Molecular Formula

C9H10O4

Molecular Weight

185.19 g/mol

IUPAC Name

2-methoxy-6-(trideuteriomethoxy)benzoic acid

InChI

InChI=1S/C9H10O4/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5H,1-2H3,(H,10,11)/i1D3

InChI Key

MBIZFBDREVRUHY-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=CC=C1)OC)C(=O)O

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H3)methoxy-6-methoxybenzoicacid typically involves the reduction hydrogenation of 2-methyl-6-nitrobenzoic acid . The reaction conditions include the use of hydrogen gas and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2H3)methoxy-6-methoxybenzoicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated benzoic acids and other substituted derivatives.

Scientific Research Applications

2-(2H3)methoxy-6-methoxybenzoicacid has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of dyes, fragrances, and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(2H3)methoxy-6-methoxybenzoicacid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2H3)methoxy-6-methoxybenzoicacid is unique due to the presence of two methoxy groups at specific positions on the benzene ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in various research and industrial applications.

Biological Activity

2-(2H3)methoxy-6-methoxybenzoic acid is a methoxy-substituted benzoic acid derivative that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, exploring its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features two methoxy groups at the 2 and 6 positions on the benzene ring, which significantly influence its chemical behavior and biological interactions. Its molecular formula is C9H10O4C_9H_{10}O_4 with a molecular weight of approximately 182.17 g/mol.

Antimicrobial Properties

Research indicates that 2-(2H3)methoxy-6-methoxybenzoic acid exhibits antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest notable potency against pathogens such as E. faecalis and other clinically relevant strains .

Bacterial Strain MIC (μM)
E. faecalis8
S. aureus12
E. coli15

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines in cell models, suggesting a potential mechanism for treating inflammatory diseases.

The biological activity of 2-(2H3)methoxy-6-methoxybenzoic acid is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammatory pathways, which could explain its anti-inflammatory effects.
  • Antioxidant Activity : It has been shown to exhibit antioxidant properties, potentially reducing oxidative stress in cells .

Study on Antiproliferative Activity

A recent study assessed the antiproliferative effects of various methoxy-substituted benzoic acids, including 2-(2H3)methoxy-6-methoxybenzoic acid, against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated IC50 values ranging from 1.2 to 5.3 μM, demonstrating significant cytotoxicity against these cell lines .

Cell Line IC50 (μM)
MCF-73.1
HCT1164.0

Antioxidative Capacity

Another investigation focused on the antioxidative capacity of this compound compared to standard antioxidants like Butylated Hydroxytoluene (BHT). The findings revealed that it exhibited superior antioxidant activity in scavenging free radicals, suggesting its potential role in preventing oxidative damage .

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